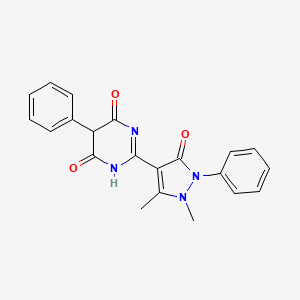
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Métodos De Preparación
The synthesis of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione stands out due to its unique structural features and diverse applications. Similar compounds include:
- N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide
- 1-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxoethyl)pyridinium chloride
These compounds share structural similarities but differ in their specific functional groups and applications
Propiedades
Fórmula molecular |
C21H18N4O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C21H18N4O3/c1-13-16(21(28)25(24(13)2)15-11-7-4-8-12-15)18-22-19(26)17(20(27)23-18)14-9-5-3-6-10-14/h3-12,17H,1-2H3,(H,22,23,26,27) |
Clave InChI |
ZFJVPBPCAOKNHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=NC(=O)C(C(=O)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
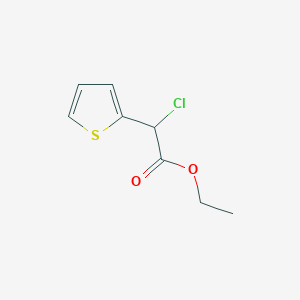

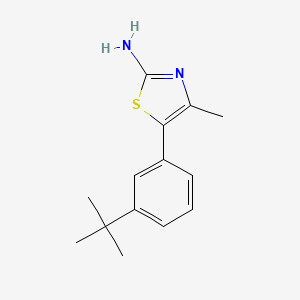

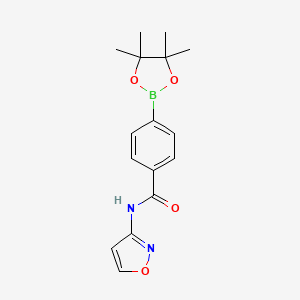

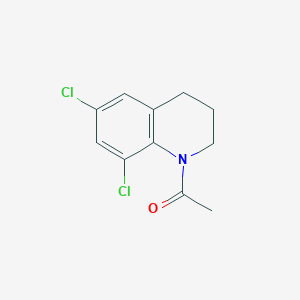
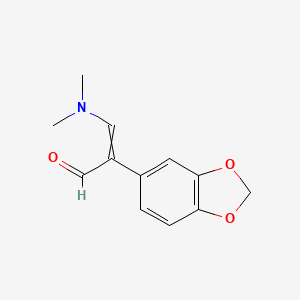
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
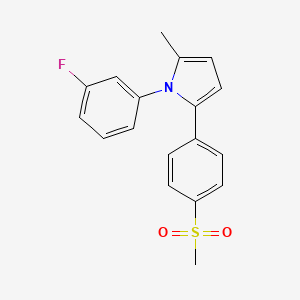
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
